molecular formula C8H8N4S B15333872 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole

Cat. No.: B15333872
M. Wt: 192.24 g/mol
InChI Key: HISDRZYRZQPADU-UHFFFAOYSA-N
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Description

2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 5-methyl-3-pyridyl moiety at position 3. The thiadiazole ring system is known for its electron-deficient nature, enabling diverse chemical reactivity and biological interactions. The pyridyl substituent introduces aromatic and basic character, which can influence solubility, electronic properties, and binding affinity in biological or material applications.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-6(4-10-3-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12)

InChI Key

HISDRZYRZQPADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-3-pyridyl hydrazine with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, recognized for its diverse biological activities. It features a thiadiazole ring with an amino group and a pyridine moiety, making it potentially applicable in medicinal chemistry. Thiadiazoles, in general, exhibit pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. Research continues to optimize its synthesis and enhance its biological activity for practical applications.

Synthesis
The synthesis of this compound typically involves reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. Eutectic solvents are commonly used to improve reaction conditions and yields, yielding high-purity products with minimal environmental impact due to the absence of organic solvents.

Chemical Reactions
this compound can participate in various chemical reactions, often facilitated by adjusting reaction conditions like temperature, solvent choice, and pH.

Mechanism of Action and Biological Activity
The mechanism of action for compounds like this compound generally involves interaction with biological targets such as enzymes or receptors. Thiadiazoles have demonstrated diverse activities:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Antitumor activities

Research indicates that thiadiazole derivatives can exhibit significant activity against various pathogens.

Potential Applications
this compound has several potential applications:

  • Medicinal Chemistry: Due to its heterocyclic nature and diverse biological activities.
  • Drug Development: Serving as a scaffold for developing new therapeutic agents .
  • Research: Exploring its properties and optimizing its synthesis for practical uses.

Thiadiazole Derivatives as Potential Anticancer Agents
2,5-Disubstituted-1,3,4-thiadiazole derivatives have shown cytotoxic properties and can be considered potential anticancer agents . Derivatives of 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated a range of GI50 (the concentration causing 50% cell growth inhibition) values from 0.74–10.0 μg/mL against various human cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) . Compound 1 exhibited the most activity against HCT116 and H460 cell lines, with GI50 values of 3.29 and 10 μg/mL, respectively . Compounds 2–6 have shown inhibition of growth of tumor cell lines such as CHO (Chinese hamster ovary), HL60 (human leukemia), and L1210 (mouse leukemia) . Compounds 7–13 have exhibited antiproliferative activities against the human prostate tumor cell line PC3, with an 89.2% inhibition of growth at a concentration of 10 μM/mL .

Mechanism of Action

The mechanism by which 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,4-thiadiazole scaffold is highly modifiable, with substituents at positions 2 and 5 dictating physicochemical and functional properties. Key analogs include:

Compound Name Substituent at Position 5 Key Features
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Minimal fluorescence; baseline for structural comparison
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence due to charge transfer; antimycotic potential
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) 4-Bromobenzyl High corrosion inhibition efficiency (89% at 500 ppm)
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) 3-Nitrophenyl Moderate corrosion inhibition (78% at 500 ppm)
2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF) Sulfonated hydroxyphenyl Enhanced fluorescence overlap; pH-dependent aggregation
2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole (Target) 5-Methyl-3-pyridyl Predicted enhanced solubility and electronic modulation (pyridine ring)

Fluorescence and Electronic Properties

  • TS vs. TB : The ortho-hydroxyl group in TS enables dual fluorescence via intramolecular charge transfer (ICT), absent in TB. This is attributed to the –OH group’s ability to stabilize excited-state transitions .
  • TSF vs. TS : Sulfonation in TSF introduces pH-responsive behavior, with fluorescence spectra overlapping at acidic pH due to protonation-driven aggregation .

Physicochemical Properties

  • Melting Points: Substituents influence crystallinity. For example, 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole melts at 254–256°C, while 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole melts at 184–185°C .
  • Solubility : Hydrophilic groups (e.g., sulfonic acid in TSF) enhance aqueous solubility, whereas aryl groups (e.g., phenyl in TB) favor organic solvents. The target compound’s pyridyl group may confer moderate polarity.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted aromatic precursors. A common method includes reacting 5-methylnicotinic acid hydrazide with carbon disulfide under basic conditions (e.g., KOH in ethanol), followed by cyclization with sulfuric acid to form the thiadiazole ring . Optimization steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
  • Solvent selection : Ethanol or DMF improves solubility and reaction homogeneity.
  • Catalyst use : Acidic conditions (H₂SO₄) enhance ring closure efficiency, achieving yields >90% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate the thiadiazole core .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles critical for stability analysis .

Q. How does the compound interact with biological targets such as the adenosine A3 receptor, and what experimental assays validate this mechanism?

The compound acts as an adenosine A3 receptor antagonist, inhibiting cAMP signaling pathways. Experimental validation includes:

  • Radioligand binding assays : Competitive displacement of [¹²⁵I]-AB-MECA in HEK293 cells transfected with human A3 receptors (IC₅₀ values reported in low micromolar range) .
  • Functional assays : Measurement of cAMP inhibition via ELISA in cancer cell lines (e.g., HCT116) under adenosine stimulation .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the compound’s formation mechanism and electronic properties?

  • DFT calculations : B3LYP/6-311+G(2d2p) basis sets model the multi-stage cyclization mechanism, identifying transition states and activation barriers (e.g., ΔG‡ ≈ 25–30 kcal/mol for ring closure) .
  • Molecular docking : AutoDock Vina simulates binding poses with the adenosine A3 receptor, highlighting hydrogen bonds between the amino group and Thr94/Ser165 residues .
  • Electrostatic potential maps : Reveal electron-deficient regions at the thiadiazole ring, guiding derivatization for enhanced receptor affinity .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound’s pharmacological profile?

SAR studies focus on modifying substituents to optimize bioavailability and target binding:

  • Substituent effects :
Substituent PositionModificationImpact on Activity
5-(Pyridyl)Methyl groupEnhances lipophilicity and blood-brain barrier penetration
2-AminoAcetylationReduces metabolic degradation but lowers receptor affinity
  • Bioisosteric replacement : Replacing the pyridyl group with furan or thiophene rings alters selectivity toward kinase targets .

Q. How do researchers resolve contradictions between computational predictions and experimental data in reactivity or biological activity studies?

Discrepancies often arise in:

  • Reactivity predictions : DFT may underestimate steric hindrance in bulky derivatives. Experimental validation via HPLC kinetics clarifies actual reaction pathways .
  • Biological activity : Docking scores may not correlate with in vitro IC₅₀ values due to solvation effects. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Data Contradiction Analysis

Q. How do variations in the pyridyl substituent (e.g., methyl vs. nitro groups) impact the compound’s stability and bioactivity across studies?

Comparative studies show:

  • Methyl groups : Improve thermal stability (TGA decomposition >250°C) but reduce antibacterial potency (MIC >100 µg/mL against E. coli) .
  • Nitro groups : Increase oxidative reactivity (e.g., ROS generation in cancer cells) but lower solubility in aqueous buffers .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement, ensuring R-factors <5% .
  • Synthetic scale-up : Pilot-scale reactions in DMF with continuous flow reactors improve yield reproducibility .

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